Enhanced Lipophilicity vs. Non-Brominated Analog
The introduction of a bromine atom at the C5 position significantly increases the compound's lipophilicity, a critical parameter for membrane permeability and pharmacokinetic properties. This is a direct and quantifiable difference from the non-brominated analog.
| Evidence Dimension | Computed Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 1.08 |
| Comparator Or Baseline | 4-Hydrazinyl-2-(methylthio)pyrimidine (CAS 104408-29-9) with a Consensus Log P of 0.31 |
| Quantified Difference | Target compound is ~3.5-fold more lipophilic (ΔLogP = +0.77) |
| Conditions | Computed property based on average of five prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) as reported by the vendor . |
Why This Matters
This quantifiable increase in lipophilicity suggests the compound may be better suited for applications requiring improved membrane permeability or for derivatization into more hydrophobic scaffolds.
